An In-depth Technical Guide to the Synthesis and Characterization of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin Scaffolds in Medicinal Chemistry
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and form the structural core of numerous bioactive molecules. Their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in drug discovery and development. The derivatization of the coumarin nucleus offers a powerful strategy to modulate their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a specific coumarin derivative, [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, a molecule of interest for potential therapeutic applications.
This guide is designed to provide researchers and drug development professionals with a detailed, step-by-step methodology for the synthesis of this target compound, along with a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques.
Synthetic Strategy: A Two-Step Approach
The synthesis of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is efficiently achieved through a two-step synthetic sequence. The first step involves the creation of the core 3-phenyl-7-hydroxycoumarin scaffold via a Pechmann condensation. This is followed by a Williamson ether synthesis to introduce the acetic acid moiety at the 7-hydroxyl position.
Caption: Overall synthetic workflow for [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid.
Part 1: Synthesis of 7-hydroxy-3-phenylcoumarin (Intermediate)
The Pechmann condensation is a classic and reliable method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2] In this synthesis, resorcinol reacts with ethyl benzoylacetate to yield the desired 7-hydroxy-3-phenylcoumarin.
Experimental Protocol: Pechmann Condensation
Materials:
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Resorcinol
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Ethyl benzoylacetate
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethanol
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Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of resorcinol and ethyl benzoylacetate.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
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A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-3-phenylcoumarin as a solid.
Causality behind Experimental Choices:
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The use of a strong acid catalyst like concentrated sulfuric acid is crucial for promoting both the initial transesterification and the subsequent intramolecular cyclization.
-
Maintaining a low temperature during the addition of the acid helps to control the exothermic reaction and prevent unwanted side reactions.
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Pouring the reaction mixture into ice water facilitates the precipitation of the product, which is sparingly soluble in water, thereby enabling its easy isolation.
Part 2: Synthesis of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid (Final Product)
The Williamson ether synthesis is a versatile method for forming ethers by reacting an alkoxide with a primary alkyl halide.[3] In this step, the hydroxyl group of 7-hydroxy-3-phenylcoumarin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate. The resulting ester is then hydrolyzed to the final carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
Materials:
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7-hydroxy-3-phenylcoumarin
-
Ethyl bromoacetate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone
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Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Ethanol
Procedure:
Step 2a: Synthesis of Ethyl [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
-
To a solution of 7-hydroxy-3-phenylcoumarin in dry acetone, add anhydrous potassium carbonate in excess (approximately 2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by recrystallization from ethanol.
Step 2b: Hydrolysis to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
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Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reflux the mixture for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the final product from a suitable solvent, such as aqueous ethanol, to obtain pure [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid.
Causality behind Experimental Choices:
-
Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without causing hydrolysis of the ester. Acetone is a good solvent for this reaction as it is polar aprotic and dissolves the reactants well.
-
Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the nucleophilic substitution reaction.
-
The final hydrolysis step is essential to convert the ethyl ester to the desired carboxylic acid. Both acidic and basic conditions can be employed for this transformation, with basic hydrolysis followed by acidification being a common and effective method.
Part 3: Characterization of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data
Table 1: Predicted Spectroscopic and Physical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin and phenyl rings, a singlet for the vinylic proton at C4, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and carboxylic acid, as well as signals for the aromatic and vinylic carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the O-H of the carboxylic acid (broad), C=O of the carboxylic acid, C=O of the lactone, C-O-C of the ether linkage, and C=C of the aromatic rings. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₂O₅: 296.28 g/mol ). |
| Melting Point (°C) | A sharp melting point is expected for the pure crystalline solid. |
Detailed Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should be recorded using a KBr pellet or as a thin film. The spectrum provides information about the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight of the compound and to study its fragmentation pattern.
Melting Point Analysis:
-
The melting point of the purified compound should be determined using a calibrated melting point apparatus to assess its purity. A sharp melting point range indicates a high degree of purity.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, a promising coumarin derivative for further investigation in drug discovery. The detailed protocols for the Pechmann condensation and Williamson ether synthesis, along with the comprehensive guide to its characterization, provide a solid foundation for researchers in the field. The provided rationale for the experimental choices and the structured approach to characterization are intended to empower scientists to successfully synthesize and validate this and similar coumarin-based compounds.
References
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-
JETIR. (2019, June). Synthesis of Coumarin Derivatives via Pechmann Condensation and Nitration Reaction. JETIR, 6(6). Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). Retrieved from [Link]
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PubChem. (n.d.). 7-Hydroxy-4-phenylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]
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